Mitoxantrone-d8 - 1189974-82-0

Mitoxantrone-d8

Catalog Number: EVT-1439984
CAS Number: 1189974-82-0
Molecular Formula: C22H28N4O6
Molecular Weight: 452.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mitoxantrone is a synthetic anthracenedione derivative, classified as an antineoplastic agent []. It shares structural similarities with anthracyclines like doxorubicin but possesses distinct pharmacological properties []. This has led to its investigation in various cancer types and autoimmune diseases [, ].

Future Directions
  • Targeted Delivery: Developing novel drug delivery systems like liposomes [, , , ] and nanoparticles [] to enhance mitoxantrone's delivery to tumor sites and minimize systemic toxicity.
  • Combination Therapies: Exploring synergistic combinations with other anticancer agents [, , , , ] or immunotherapeutic approaches [] to overcome drug resistance and improve treatment outcomes.
  • Personalized Medicine: Investigating genetic markers [] to predict treatment response and identify patients at higher risk of adverse events, enabling tailored treatment strategies.

Mitoxantrone

Compound Description: Mitoxantrone is a synthetic anthracenedione antineoplastic agent. [] It is commonly applied in the treatment of breast and prostate cancers, lymphomas, and leukemias. [] It is a DNA topoisomerase II poison that interacts with a much broader range of biological macromolecules both covalently and noncovalently. [] Mitoxantrone is known to have severe cardiac side effects. []

Doxorubicin

Compound Description: Doxorubicin is an anthracycline antineoplastic agent. [] It is a predecessor to Mitoxantrone, but exhibits cardiotoxic properties. []

Relevance: Doxorubicin belongs to the anthracycline class, while Mitoxantrone-d8 is an anthracenedione derivative. The development of Mitoxantrone aimed to improve upon the therapeutic profile of anthracyclines like doxorubicin, particularly in reducing cardiotoxicity. []

Leucovorin

Compound Description: Leucovorin is an FDA approved drug that can be used as a potential SARS-CoV-2 Mpro inhibitor. []

Relevance: Leucovorin was identified as a potential inhibitor of SARS-CoV-2 Mpro, similar to the findings for Mitoxantrone-d8. [] Both compounds were studied using molecular docking and molecular dynamic simulation studies, suggesting they might share similar binding properties to Mpro. []

Source

Mitoxantrone-d8 is synthesized through chemical methods that involve the modification of the original mitoxantrone compound. Deuteration typically involves substituting hydrogen atoms with deuterium to create a stable isotope variant. This compound is often utilized as an internal standard in analytical chemistry, particularly in mass spectrometry techniques for quantifying mitoxantrone levels in biological samples .

Classification

Mitoxantrone-d8 falls under the classification of anticancer agents and is categorized as an anthraquinone derivative. Its mechanism of action primarily involves the inhibition of DNA topoisomerase II, which is crucial for DNA replication and transcription processes. Additionally, it is classified as a synthetic organic compound due to its laboratory synthesis.

Synthesis Analysis

Methods

The synthesis of mitoxantrone-d8 typically employs methods that involve chemical reactions designed to introduce deuterium into the mitoxantrone structure. The process may include:

  • Alkylation Reactions: These reactions are commonly used to modify organic compounds by adding alkyl groups, which can be adapted for introducing deuterium.
  • Condensation Reactions: These reactions can also facilitate the formation of new bonds while incorporating deuterated reagents.

Technical Details

The synthesis process often requires precise control over reaction conditions such as temperature, pressure, and the concentration of reactants. Techniques such as liquid chromatography and mass spectrometry may be employed to purify and analyze the synthesized compound .

Molecular Structure Analysis

Structure

The molecular formula for mitoxantrone-d8 is C_22H_18D_8N_4O_5S. The structure features an anthraquinone core with various functional groups that contribute to its biological activity.

Data

  • Molecular Weight: Approximately 440.54 g/mol
  • Structural Representation: The optimized structure can be visualized using computational chemistry software, which provides insights into bond lengths and angles critical for understanding its reactivity and interaction with biological targets .
Chemical Reactions Analysis

Reactions

Mitoxantrone-d8 participates in various chemical reactions typical for anthraquinones, including:

  • Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially affecting its biological activity.
  • Nucleophilic Substitution: This type of reaction allows for further functionalization of the molecule.

Technical Details

Reactions involving mitoxantrone-d8 are often monitored using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to confirm structural integrity and purity post-synthesis .

Mechanism of Action

Process

Mitoxantrone-d8 exerts its therapeutic effects primarily through the inhibition of DNA topoisomerase II. This enzyme plays a critical role in managing DNA supercoiling during replication:

  1. Binding: Mitoxantrone-d8 binds to the enzyme-DNA complex.
  2. Inhibition: It stabilizes the cleavable complex formed during DNA replication, preventing the re-ligation of DNA strands.
  3. Cell Cycle Arrest: This leads to cell cycle arrest and ultimately apoptosis in rapidly dividing cancer cells .

Data

Studies have shown that mitoxantrone analogs can exhibit varying degrees of potency against different cancer cell lines, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a blue crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide but has limited solubility in water.

Chemical Properties

  • Stability: Enhanced stability due to deuteration may improve its shelf life and effectiveness.
  • Reactivity: Exhibits reactivity typical of anthraquinones, including electrophilic aromatic substitution.

Relevant analyses include thermogravimetric analysis (TGA) to assess thermal stability and differential scanning calorimetry (DSC) for understanding phase transitions .

Applications

Scientific Uses

Mitoxantrone-d8 serves several important roles in scientific research:

  • Analytical Chemistry: Used as an internal standard for quantifying mitoxantrone levels in biological samples via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
  • Pharmacokinetics Studies: Assists in understanding drug metabolism and distribution due to its isotopic labeling.
  • Cancer Research: Provides insights into drug resistance mechanisms and aids in designing more effective therapeutic agents by studying structure-activity relationships .
Introduction to Mitoxantrone-d8: Isotopic Labeling in Pharmaceutical Research

Definition and Chemical Identity of Mitoxantrone-d8

Mitoxantrone-d8 is a deuterium-labeled isotopologue of the chemotherapeutic agent mitoxantrone dihydrochloride, where eight hydrogen atoms (specifically at designated molecular positions) are replaced by deuterium (²H or D), a stable hydrogen isotope. This modification yields a molecular formula of C₂₂H₂₀D₈N₄O₆ for the free base and C₂₂H₂₂D₈Cl₂N₄O₆ for the dihydrochloride salt form, with respective molecular weights of 452.53 g/mol and 525.45 g/mol [1] [8]. The compound bears the CAS registry number 1189974-82-0, providing a unique identifier for this specific isotopic variant [2] [8]. Structurally, mitoxantrone-d8 retains the anthracenedione core of the parent compound – a planar tricyclic system with quinone moieties essential for DNA intercalation – while the deuterium atoms are strategically incorporated into the hydroxyethylamino side chains (-CH₂-CH₂-OH → -CD₂-CD₂-OD) [1] [4]. This labeling pattern targets positions susceptible to metabolic alteration, thereby influencing pharmacokinetic behavior without substantially altering the molecule's size, shape, or electronic properties critical for its primary mechanism of action as a topoisomerase II inhibitor [1] [7].

Table 1: Molecular Characteristics of Mitoxantrone and Mitoxantrone-d8

PropertyMitoxantrone (Free Base)Mitoxantrone-d8 (Free Base)Mitoxantrone-d8 Dihydrochloride
Molecular FormulaC₂₂H₂₈N₄O₆C₂₂H₂₀D₈N₄O₆C₂₂H₂₂D₈Cl₂N₄O₆
Molecular Weight (g/mol)444.49452.53525.45
CAS Number65271-80-91189974-82-0-
Primary Structural Modification-Deuterium incorporation in hydroxyethyl side chainsSame as Mitoxantrone-d8 base, plus HCl salts

Role of Deuterium Labeling in Drug Development

Deuterium labeling, exemplified by mitoxantrone-d8, serves as a powerful tool in pharmaceutical research primarily through the "deuterium switch" strategy. Replacing hydrogen with deuterium exploits the isotope effect – the kinetic difference arising from the higher mass and stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This stronger bond can significantly reduce the rate of metabolic cleavage for pathways involving the deuterated positions, particularly oxidative processes mediated by cytochrome P450 enzymes [1] [10]. While mitoxantrone-d8 is primarily utilized as a tracer rather than a therapeutic agent itself, its development provides insights into how deuteration might alter the metabolic profile of drugs. The primary applications of mitoxantrone-d8 in research are:

  • Metabolic Stability Assessment: Mitoxantrone-d8 allows researchers to track the parent compound's intrinsic metabolic pathways without interference from its metabolites. Studies comparing mitoxantrone and mitoxantrone-d8 can identify specific metabolic routes (e.g., side chain oxidation) potentially slowed by deuteration [9].
  • Quantitative Bioanalysis: As an internal standard in mass spectrometry, mitoxantrone-d8 is indispensable. Its near-identical chemical behavior to unlabeled mitoxantrone ensures accurate co-extraction and ionization, while its distinct mass signature (8 Da higher) enables unambiguous detection and quantification in complex biological matrices like plasma, urine, or tissue homogenates. This significantly enhances the accuracy and reproducibility of pharmacokinetic (PK) studies [1] [10].
  • Drug Distribution and Fate Tracing: The isotopic label provides a means to track the absorption, distribution, metabolism, and excretion (ADME) pathways of mitoxantrone with high specificity. By administering mitoxantrone-d8 and using sensitive detection methods (e.g., LC-MS/MS), researchers can differentiate the administered compound from endogenous compounds or environmental contaminants, precisely mapping its biodistribution and persistence in tissues [1] [6].

In vitro studies confirm that mitoxantrone-d8 retains the core biological activities of the parent drug. It effectively inhibits topoisomerase II and protein kinase C (PKC) with an IC₅₀ comparable to mitoxantrone (8.5 μM for PKC inhibition), demonstrating that the deuterium substitution does not impair its primary molecular targets [1] [2] [4]. Furthermore, it maintains cytotoxicity against cancer cell lines (e.g., IC₅₀ of 18 nM for MDA-MB-231 breast cancer cells) and induces apoptosis via DNA fragmentation and PARP cleavage, identical to the unlabeled drug [1] [4].

Historical Context: Evolution from Mitoxantrone to Isotopologues

Mitoxantrone (non-deuterated) emerged in the late 1970s and early 1980s as a synthetic anthracenedione derivative, structurally optimized from earlier anthracyclines like doxorubicin to mitigate severe cardiotoxicity while retaining potent antitumor activity [3] [7]. Its clinical approval stemmed from its efficacy against acute leukemias, breast cancer, non-Hodgkin's lymphoma, and later, multiple sclerosis. Mitoxantrone functions primarily as a DNA intercalator and topoisomerase II inhibitor, disrupting DNA replication and repair, leading to DNA strand breaks and apoptosis [3] [7] [10]. Its mechanism also involves PKC inhibition and immunosuppressive effects [1] [7].

The development of deuterated isotopologues like mitoxantrone-d8 represents a natural progression in the lifecycle of complex pharmaceutical agents, driven by advanced research needs:

  • Pharmacokinetic Complexity Mitigation: Mitoxantrone exhibits complex pharmacokinetics with a very long terminal half-life (median ~75 hours) and extensive tissue distribution (volume of distribution >1000 L/m²) [10]. Its metabolism, while not fully elucidated, involves oxidation and conjugation pathways [9] [10]. This complexity made traditional bioanalysis challenging. Deuterated analogs like mitoxantrone-d8 were synthesized primarily to serve as reliable internal standards for mass spectrometric assays, enabling precise quantification of the parent drug amidst its metabolites and biological matrix components [1] [6] [8].
  • Metabolism Pathway Elucidation: Early studies indicated the importance of metabolic transformations in mitoxantrone's activity and clearance. Research using human Hep G2 hepatoma cells suggested cytochrome P450-dependent mixed-function oxidase (MFO) systems might oxidize mitoxantrone to a toxic intermediate, while DT-diaphorase played a protective role at high concentrations [9]. The introduction of mitoxantrone-d8 provided a tool to study these pathways more definitively, particularly investigating potential isotope effects on specific metabolic routes involving its side chains [1] [9].
  • Foundation for Deuteration Strategies: While mitoxantrone-d8 itself is a research tool, its synthesis and characterization contribute to the broader understanding of how deuteration impacts the physicochemical and biological properties of complex anticancer agents. It provides a proof-of-concept model for exploring whether targeted deuteration of mitoxantrone could potentially yield a therapeutic with improved metabolic stability and reduced toxicity, a strategy successfully employed with other drugs [1].

Table 2: Key Research Applications of Mitoxantrone-d8

Research AreaApplication of Mitoxantrone-d8Significance
Bioanalytical ChemistryServes as an isotope internal standard for LC-MS/MS quantification of mitoxantroneEnables highly accurate and precise measurement of mitoxantrone levels in PK/PD and ADME studies
Metabolism StudiesTracer for identifying metabolic pathways; Assesses isotope effects on specific enzymatic pathwaysClarifies routes of biotransformation and potential for metabolic interactions; Informs deuteration strategies
Distribution StudiesTracks tissue distribution and accumulation of the parent compound specificallyProvides detailed maps of drug biodistribution and persistence independent of metabolite signals
Mechanism ConfirmationConfirms biological activity (Topo II/PKC inhibition, cytotoxicity) is retained despite deuterationValidates its utility as a tracer reflecting the active drug's behavior

Properties

CAS Number

1189974-82-0

Product Name

Mitoxantrone-d8

IUPAC Name

1,4-dihydroxy-5,8-bis[2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethylamino]anthracene-9,10-dione

Molecular Formula

C22H28N4O6

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C22H28N4O6/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32/h1-4,23-30H,5-12H2/i9D2,10D2,11D2,12D2

InChI Key

KKZJGLLVHKMTCM-PMCMNDOISA-N

SMILES

C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO

Synonyms

1,4-Dihydroxy-5,8-bis[[2-[(2-hydroxyethyl-d4)amino]ethyl]amino]-9,10-anthracenedione; 1,4-Bis[(2-(2-hydroxyethylamino-d4)ethyl)amino]-5,8-dihydroxyanthraquinone; DHAQ-d8; Dihydroxyanthraquinone-d8; Mitox-d8; Mitoxanthrone-d8; Mitozantrone-d8; Nimitox

Canonical SMILES

C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)NCCNC1=C2C(=C(C=C1)NCCNC([2H])([2H])C([2H])([2H])O)C(=O)C3=C(C=CC(=C3C2=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.